2-bromo-4-{(Z)-[2-(3-iodo-4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-6-methoxyphenyl butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-BROMO-4-{[2-(3-IODO-4-METHYLPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}-6-METHOXYPHENYL BUTYRATE is a complex organic compound characterized by its unique structure, which includes bromine, iodine, and methoxy functional groups
Preparation Methods
The synthesis of 2-BROMO-4-{[2-(3-IODO-4-METHYLPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}-6-METHOXYPHENYL BUTYRATE involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of 2-bromo-4-iodophenyl butyrate and 3-iodo-4-methylphenyl oxazole derivatives.
Reaction Conditions: The key steps involve the formation of the oxazole ring and subsequent coupling reactions. Typical reaction conditions include the use of palladium catalysts, base, and appropriate solvents under controlled temperatures.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
2-BROMO-4-{[2-(3-IODO-4-METHYLPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}-6-METHOXYPHENYL BUTYRATE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and iodine atoms in the compound make it susceptible to nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted phenyl and oxazole derivatives.
Scientific Research Applications
2-BROMO-4-{[2-(3-IODO-4-METHYLPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}-6-METHOXYPHENYL BUTYRATE has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: Used in the development of advanced materials, including polymers and coatings with specific functional properties.
Mechanism of Action
The mechanism of action of 2-BROMO-4-{[2-(3-IODO-4-METHYLPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}-6-METHOXYPHENYL BUTYRATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to form specific interactions with active sites, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-BROMO-4-{[2-(3-IODO-4-METHYLPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}-6-METHOXYPHENYL BUTYRATE can be compared with other similar compounds, such as:
2-Bromo-4-iodotoluene: Similar in structure but lacks the oxazole ring and methoxy group.
2-Bromo-4-iodophenyl butyrate: Shares the bromine and iodine functional groups but differs in the overall structure.
3-Iodo-4-methylphenyl oxazole: Contains the oxazole ring but lacks the bromine and methoxy groups.
The uniqueness of 2-BROMO-4-{[2-(3-IODO-4-METHYLPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}-6-METHOXYPHENYL BUTYRATE lies in its combination of functional groups and structural complexity, which confer specific chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C22H19BrINO5 |
---|---|
Molecular Weight |
584.2 g/mol |
IUPAC Name |
[2-bromo-4-[(Z)-[2-(3-iodo-4-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]-6-methoxyphenyl] butanoate |
InChI |
InChI=1S/C22H19BrINO5/c1-4-5-19(26)29-20-15(23)8-13(10-18(20)28-3)9-17-22(27)30-21(25-17)14-7-6-12(2)16(24)11-14/h6-11H,4-5H2,1-3H3/b17-9- |
InChI Key |
XSPCNCIAJNUANA-MFOYZWKCSA-N |
Isomeric SMILES |
CCCC(=O)OC1=C(C=C(C=C1Br)/C=C\2/C(=O)OC(=N2)C3=CC(=C(C=C3)C)I)OC |
Canonical SMILES |
CCCC(=O)OC1=C(C=C(C=C1Br)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3)C)I)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.